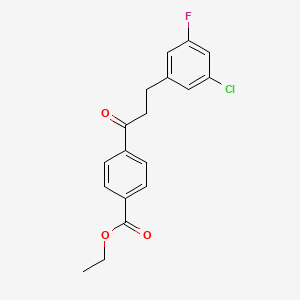

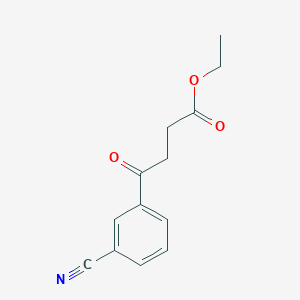

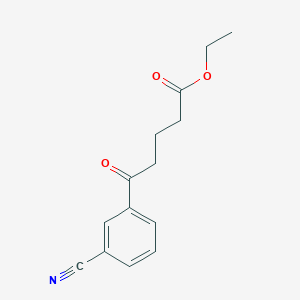

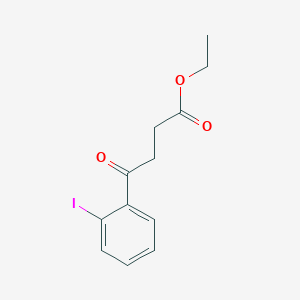

Ethyl 4-(2-iodophenyl)-4-oxobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is a chemical compound that is related to other compounds such as Ethyl Cyano((2-Iodophenyl)hydrazono)acetate . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .

科学的研究の応用

Hydrogenation Reactions

Research by Slavinska et al. (2006) explored the hydrogenation of ethyl 4-R-2,4-dioxobutyrates, which are structurally related to ethyl 4-(2-iodophenyl)-4-oxobutyrate. They focused on the hydrogenation process at palladium black, yielding ethyl 4-R-2-hydroxy-4-oxobutyrates with significant yields, indicating potential applications in synthesizing intermediates for pharmaceuticals or chemicals (Slavinska et al., 2006).

Carbohydrate Chemistry

Crich and Bowers (2006) introduced [1-cyano-2-(2-iodophenyl)]ethylidene as a protecting group for carbohydrate thioglycoside donors, showcasing its utility in synthesizing beta-D-mannopyranosides and beta-D-rhamnopyranosides. This highlights the compound's potential use in carbohydrate chemistry for selective synthesis and protective strategies (Crich & Bowers, 2006).

Synthesis of Antiobesity Agents

Hao Zhi-hui (2007) documented the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate for the antiobesity agent rimonabant. This illustrates the compound's relevance in synthesizing intermediates for therapeutic agents, suggesting similar possibilities for ethyl 4-(2-iodophenyl)-4-oxobutyrate (Hao Zhi-hui, 2007).

Antibacterial Activity

Patel et al. (2011) investigated the antibacterial activity of various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds. This research opens the door to exploring ethyl 4-(2-iodophenyl)-4-oxobutyrate and similar compounds for their potential antibacterial properties (Patel et al., 2011).

Organic Synthesis and Characterization

Research spans from the synthesis and characterization of novel compounds for potential pharmaceutical application to the exploration of their structural and optical properties. For instance, studies on the synthesis of novel heterocyclic compounds with expected antibacterial activities and characterization of substituted aryl meroterpenoids from red seaweed indicate a broad interest in understanding and exploiting the chemical properties of such compounds for various applications (El-Hashash et al., 2015; Chakraborty et al., 2016).

特性

IUPAC Name |

ethyl 4-(2-iodophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWBNWBGWGXJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645706 |

Source

|

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-iodophenyl)-4-oxobutyrate | |

CAS RN |

263273-52-5 |

Source

|

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。